S-(2-(Dimethylamino)ethyl) propanethioate
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Overview
Description
S-(2-(Dimethylamino)ethyl) propanethioate is an organic compound with the molecular formula C8H17NOS It is a thioester derivative, characterized by the presence of a sulfur atom bonded to a carbonyl group and an ethyl group substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Dimethylamino)ethyl) propanethioate typically involves the reaction of 2-(dimethylamino)ethanol with propanethioic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction can be represented as follows:
2-(Dimethylamino)ethanol+Propanethioic acid→S-(2-(Dimethylamino)ethyl) propanethioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
S-(2-(Dimethylamino)ethyl) propanethioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioesters depending on the reagents used.
Scientific Research Applications
S-(2-(Dimethylamino)ethyl) propanethioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which S-(2-(Dimethylamino)ethyl) propanethioate exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioester moiety can undergo nucleophilic attack by various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- S-(2-(Dimethylamino)ethyl) butanethioate
- S-(2-(Dimethylamino)ethyl) methylthioacetate
- S-(2-(Dimethylamino)ethyl) ethylthioacetate
Uniqueness
S-(2-(Dimethylamino)ethyl) propanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
24395-12-8 |
---|---|
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
S-[2-(dimethylamino)ethyl] propanethioate |
InChI |
InChI=1S/C7H15NOS/c1-4-7(9)10-6-5-8(2)3/h4-6H2,1-3H3 |
InChI Key |
XHQZHDMBONUQBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)SCCN(C)C |
Origin of Product |
United States |
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